4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-22-16-4-2-1-3-14(16)15-9-10-20-17(19)21-15/h1-10H,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWYIVYKCHVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:
-
Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the chlorobenzyl ether. This reaction is often carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling with Pyrimidine: : The chlorobenzyl ether is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a ligand to facilitate the coupling reaction. Commonly used conditions include the use of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation, making it a candidate for cancer therapy.
- Mechanism of Action : The compound targets various receptors involved in cancer progression, including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
In Vitro Studies
In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- The compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 20 to 35 nM across different cancer types, indicating potent activity.
Research Findings
A detailed analysis of recent research findings includes:
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 20 - 30 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies suggest that modifications to the pyrimidine structure can significantly affect biological activity.
Case Studies
-
Lung Cancer Treatment :
- A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
-
Combination Therapy :
- Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Theoretical values for this compound.
†Estimated based on analogous syntheses .
‡Predicted from thermal stability trends in halogenated pyrimidines.
Substituent Effects on Activity
- Halogen Position : The 4-chlorobenzyl group in the target compound and 2f confers higher thermal stability (melting points >220°C) compared to 3-fluorobenzyl (2e, 209–210°C), likely due to symmetric packing in the crystal lattice.
- Bioactivity : Pyrimidinamine derivatives with thiazole-piperazine linkers (e.g., 2f) may exhibit enhanced pharmacokinetic profiles due to improved solubility from tertiary amines, whereas simpler analogs () prioritize direct antimicrobial action .
Research Findings and Trends
- Synthetic Efficiency : Yields for 4-chlorobenzyl-containing compounds (e.g., 73.5% for 2f) are comparable to fluorinated analogs, suggesting minimal steric hindrance from para-substituted halogens .
- Spectroscopic Signatures : Aromatic proton shifts in ¹H-NMR (δ 7.35–7.53 ppm) are consistent across chlorinated derivatives, while fluorinated analogs show upfield shifts (δ 7.14–7.20 ppm) due to electron-withdrawing effects .
Biological Activity
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C15H14ClN3O
- Molecular Weight: 311.77 g/mol
- CAS Number: 439109-60-1
The compound features a pyrimidinamine core substituted with a chlorobenzyl ether, which may influence its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer
- Leukemia
- Lung Cancer
A study demonstrated that derivatives of this compound showed selective growth inhibition against human breast cancer cell lines through modulation of specific signaling pathways, such as apoptosis and cell cycle regulation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in cancer progression, such as kinases and phosphatases.
- Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways crucial for tumor growth and survival.
- Gene Expression Regulation: The compound has been shown to affect the expression of genes involved in apoptosis and proliferation .
Comparative Analysis
To understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-{2-[(4-Methylbenzyl)oxy]phenyl}-2-pyrimidinamine | Similar structure with methyl substitution | Varies in potency against cancer cells |
| 4-{2-[(4-Fluorobenzyl)oxy]phenyl}-2-pyrimidinamine | Fluorine substitution | Potentially different reactivity and activity |
| 4-{2-[(4-Bromobenzyl)oxy]phenyl}-2-pyrimidinamine | Bromine substitution | Different chemical properties affecting biological activity |
Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
In a notable study, the compound was evaluated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The findings indicated that it could effectively reduce DHFR activity, leading to decreased proliferation in cancer cells .
Study 2: Apoptosis Induction in Leukemia Cells
Another investigation focused on the induction of apoptosis in leukemia cell lines. The results showed that treatment with this compound led to increased caspase activation, confirming its role as an apoptosis inducer .
Q & A
Q. What are the key methodological steps for synthesizing 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core. Key steps include:
- Nucleophilic substitution to introduce the 4-chlorobenzyloxy group at the phenyl ring.
- Coupling reactions to assemble the pyrimidinamine scaffold, often using palladium-catalyzed cross-coupling or condensation reactions under anhydrous conditions.
- Purification via column chromatography or recrystallization to isolate the target compound.
Experimental optimization (e.g., solvent choice, temperature) is critical to improve yield and purity. Similar protocols for structurally related pyrimidine derivatives emphasize the importance of protecting groups and reaction stoichiometry .
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the substitution pattern and connectivity of the pyrimidine and benzyloxy groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure and confirm stereoelectronic effects.
Reference data for analogous compounds (e.g., InChi and SMILES notations) aid in comparative analysis .
Q. What initial biological screening assays are recommended for this compound?
- In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines to evaluate antiproliferative activity.
- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs).
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential therapeutic targets.
Baseline assays should include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions:
- Use reaction path search algorithms to identify energetically favorable intermediates and byproducts.
- Apply statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary catalysts, solvents, and temperatures to maximize yield .
- Validate predictions with small-scale experiments, creating a feedback loop for computational refinement .
Q. How should researchers address contradictory data in biological activity studies?
- Reproducibility checks : Ensure assay conditions (e.g., cell passage number, solvent controls) are consistent.
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrimidine derivatives with varied substituents) to identify trends or outliers.
- Mechanistic studies : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity, resolving discrepancies between phenotypic and target-based assays .
Q. What strategies can elucidate the structure-activity relationship (SAR) for this compound?
- Systematic substitution : Synthesize analogs with modifications to the chlorobenzyloxy group or pyrimidine core. For example:
- Replace the chlorine atom with other halogens to assess electronic effects.
- Vary the benzyloxy group’s position to study steric influences.
- Computational docking : Map the compound’s interactions with biological targets (e.g., kinases) using molecular dynamics simulations.
SAR studies on related compounds highlight the critical role of the chlorobenzyl group in enhancing lipophilicity and target engagement .
Q. What safety protocols are critical for handling this compound during large-scale synthesis?
- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential toxicity (e.g., H300/H313 hazards for acute toxicity and skin irritation).
- Waste management : Follow protocols for chlorinated organic waste, including neutralization before disposal.
- Process safety : Monitor exothermic reactions using calorimetry and implement inert atmospheres for oxygen-sensitive steps. Safety guidelines from advanced laboratory courses emphasize rigorous risk assessments and emergency response plans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
